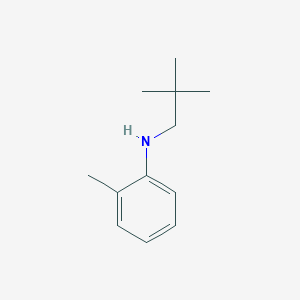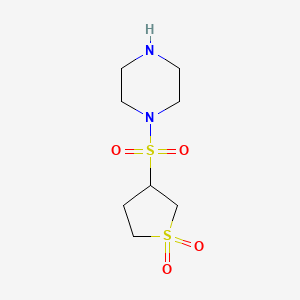
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene moiety attached to a benzene ring substituted with two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine typically involves the formation of the imidazolidin-2-ylidene ring followed by its attachment to the benzene ring. One common method involves the reaction of 1,2-diaminobenzene with an appropriate carbonyl compound under acidic conditions to form the imidazolidin-2-ylidene ring. This intermediate is then further reacted with methylating agents to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the formation of the imidazolidin-2-ylidene ring and its subsequent attachment to the benzene ring .
Análisis De Reacciones Químicas
Types of Reactions
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the imidazolidin-2-ylidene ring to imidazolidine.
Substitution: The amine groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene ring.
Benzimidazolidin-2-one: Similar to imidazolidin-2-one but with an additional benzene ring fused to the imidazolidinone ring.
Uniqueness
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is unique due to the presence of both the imidazolidin-2-ylidene ring and the benzene ring with amine substitutions. This combination provides unique chemical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14) |
Clave InChI |
TUJQUSVKLISURX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC2=NCCN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)


![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)


![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)


